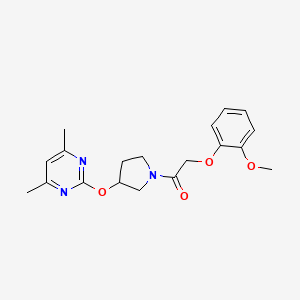![molecular formula C13H15NO4 B2828909 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid CAS No. 58898-49-0](/img/structure/B2828909.png)
4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” is an impurity of Cilostazol . It is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Physical And Chemical Properties Analysis
The compound is a solid and its color ranges from white to off-white . It has a melting point of >195°C (decomposition) . It is slightly soluble in DMSO and methanol when heated . The compound should be stored in an amber vial in a -20°C freezer .Applications De Recherche Scientifique
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline derivatives are recognized for their diverse therapeutic potential. Initially, these compounds were known for their neurotoxic effects. However, further research unveiled their role in preventing Parkinsonism and their anticancer properties. Trabectedin, for instance, derived from a marine organism and featuring a tetrahydroisoquinoline ring, has been approved for treating soft tissue sarcomas, highlighting the anticancer drug discovery potential of such compounds. These derivatives have shown efficacy in combating diseases like cancer, malaria, and various central nervous system disorders, underscoring their versatility and potential as novel therapeutic agents (Singh & Shah, 2017).
Phenolic Acids and Their Pharmacological Significance
Chlorogenic Acid (CGA) represents another class of biologically active compounds, abundant in green coffee extracts and tea. CGA exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory effects. Its impact on lipid and glucose metabolism suggests its potential in treating metabolic disorders such as diabetes and obesity. This highlights the importance of naturally occurring compounds with multiple functional groups, similar to 4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid, in drug development and therapeutic applications (Naveed et al., 2018).
Antioxidants and Environmental Chemicals
The environmental fate and aquatic effects of various oxo-process chemicals, including derivatives with butanoic acid moieties, have been studied, revealing their rapid biodegradation in soil and water. Such studies underscore the potential environmental impact and the biodegradability of chemical compounds, including those similar to this compound. Understanding the environmental behavior of such compounds is crucial for assessing their safety and sustainability in pharmaceutical applications (Staples, 2001).
Mécanisme D'action
As an impurity of Cilostazol, “4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid” might share similar mechanisms of action. Cilostazol is a potent phosphodiesterase III A (PDE3A) inhibitor and inhibitor of adenosine uptake . It has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Propriétés
IUPAC Name |
4-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12-6-3-9-8-10(4-5-11(9)14-12)18-7-1-2-13(16)17/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSYLPPPCKSEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

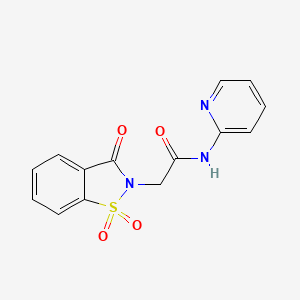
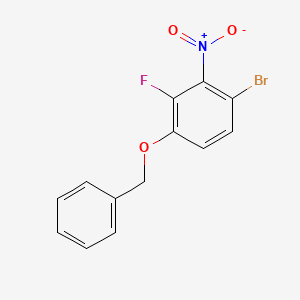

![Methyl (1-{[(3-methylphenyl)amino]carbonyl}piperidin-4-yl)acetate](/img/structure/B2828835.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)
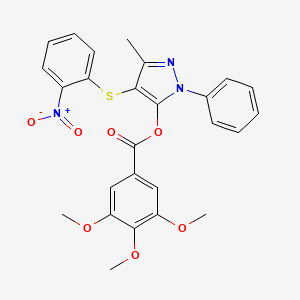
![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)
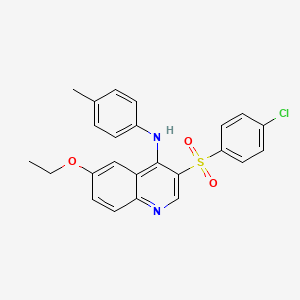
![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)
![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2828844.png)
